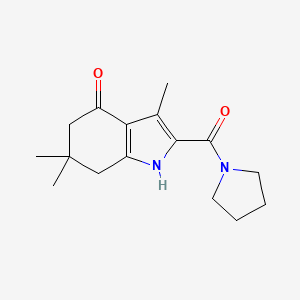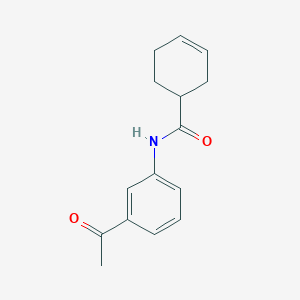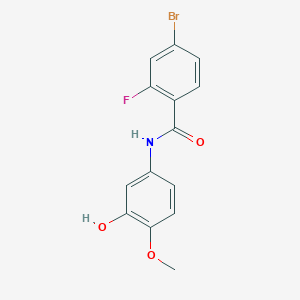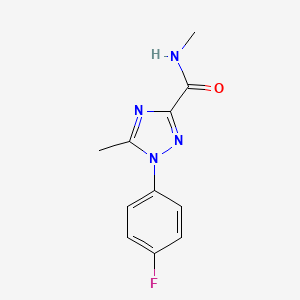![molecular formula C13H21N3O2 B7455058 3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane](/img/structure/B7455058.png)
3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane, also known as PDN, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. PDN is a spirocyclic compound that contains a piperidine ring and two carbonyl groups, making it a versatile molecule for various applications. In
Wirkmechanismus
The mechanism of action of 3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane involves its interaction with various molecular targets in the body. 3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane can inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine. 3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane can also inhibit the production of pro-inflammatory cytokines by suppressing the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects
3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane has been shown to have various biochemical and physiological effects in the body. In animal studies, 3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane has been shown to improve cognitive function and memory retention. 3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane has also been shown to reduce inflammation and alleviate the symptoms of inflammatory diseases, such as rheumatoid arthritis and colitis.
Vorteile Und Einschränkungen Für Laborexperimente
3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. 3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane is also stable under physiological conditions, making it suitable for in vitro and in vivo studies. However, 3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane has some limitations for lab experiments. 3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane is a spirocyclic compound that can be challenging to synthesize, and the yield of 3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane can be low. 3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane also has a short half-life in the body, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of 3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane. One direction is to optimize the synthesis method of 3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane to improve the yield and purity of the compound. Another direction is to explore the potential of 3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane as a therapeutic agent for other diseases, such as Parkinson's disease and multiple sclerosis. Further studies are also needed to elucidate the mechanism of action of 3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane and its interaction with molecular targets in the body. Overall, 3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane has significant potential as a therapeutic agent, and further research is needed to explore its full potential.
Synthesemethoden
3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane can be synthesized using various methods, including the reaction of 2,4-dioxo-1,3-diazaspiro[4.4]nonane with piperidine in the presence of a catalyst. Another method involves the reaction of 2,4-dioxo-1,3-diazaspiro[4.4]nonane with piperidine hydrochloride in the presence of a base. The yield of 3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane can be improved by optimizing the reaction conditions, such as temperature, time, and reactant ratio.
Wissenschaftliche Forschungsanwendungen
3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane has been studied extensively for its potential as a therapeutic agent for various diseases. One of the primary applications of 3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane is in the treatment of Alzheimer's disease. 3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is essential for memory and learning. By inhibiting acetylcholinesterase, 3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane can increase the level of acetylcholine in the brain, improving cognitive function.
3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane has also been studied for its potential as an anti-inflammatory agent. 3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of inflammatory diseases. By inhibiting the production of these cytokines, 3-Piperidinomethyl-2,4-dioxo-1,3-diazaspiro[4.4]nonane can reduce inflammation and alleviate the symptoms of inflammatory diseases.
Eigenschaften
IUPAC Name |
3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c17-11-13(6-2-3-7-13)14-12(18)16(11)10-15-8-4-1-5-9-15/h1-10H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAUTBRFJZOCCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CN2C(=O)C3(CCCC3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[2-[[4-(2-methoxyethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7455008.png)

![5-Cyclopropyl-4-methyl-2-[(3-methylpiperidin-1-yl)methyl]-1,2,4-triazole-3-thione](/img/structure/B7455020.png)
![N-(2,6-dimethylphenyl)-2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)acetamide](/img/structure/B7455039.png)



![1-(2-ethylphenyl)-5-oxo-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B7455052.png)
![8-Ethyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455053.png)
![3-[[Cyclohexyl(methyl)amino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455067.png)